N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at the 4th position and a pyridin-2-yl group at the 5th position. A thioacetamide linker connects the triazole moiety to an N-(2,4-difluorophenyl) group. Its molecular weight is 427.4 g/mol, with a logP value of 2.7, indicating moderate lipophilicity . The structural complexity arises from the combination of heterocyclic rings (furan, pyridine, triazole) and electron-withdrawing fluorine atoms, which influence electronic distribution and bioavailability.
The compound has been investigated for anti-exudative activity (AEA), showing efficacy in reducing inflammation in rodent models. In formalin-induced edema studies, it demonstrated comparable or superior activity to sodium diclofenac at 10 mg/kg . Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol with N-aryl-substituted α-chloroacetamides under alkaline conditions .
Properties
Molecular Formula |
C20H15F2N5O2S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15F2N5O2S/c21-13-6-7-16(15(22)10-13)24-18(28)12-30-20-26-25-19(17-5-1-2-8-23-17)27(20)11-14-4-3-9-29-14/h1-10H,11-12H2,(H,24,28) |
InChI Key |
KBUHCSMMRORUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following functional groups:
- Difluorophenyl group : Enhances lipophilicity and potential bioactivity.
- Furan ring : Known for its role in various biological activities.
- Triazole ring : A privileged scaffold in medicinal chemistry associated with multiple therapeutic effects.
The molecular formula for this compound is .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.125 μg/mL | |
| Staphylococcus aureus | 0.062 μg/mL | |
| Candida albicans | 0.5 μg/mL |
Antifungal Activity
The compound has demonstrated notable antifungal activity against various fungal strains. Its efficacy is attributed to the triazole moiety, which is known for its ability to inhibit fungal sterol synthesis.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Aspergillus flavus | 0.01 μg/mL | |
| Candida tropicalis | 0.03 μg/mL | |
| Fusarium oxysporum | 0.02 μg/mL |
Anti-inflammatory Properties
In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have yielded promising results. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner:
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Derivatives of 1,2,4-triazole, such as this compound, have been shown to inhibit fungal growth effectively. The presence of the triazole moiety is crucial as it interacts with enzymes involved in cell wall synthesis in fungi. For example:
- Activity Against Fungi : Studies have demonstrated that compounds similar to this one can inhibit various fungal pathogens, making them potential candidates for antifungal drug development .
Potential Anticancer Activity
The compound has also been investigated for its anticancer properties. Its structural features suggest potential interactions with cancer-related targets:
- Mechanism of Action : The triazole ring may inhibit specific enzymes or receptors involved in cancer cell proliferation. Preliminary studies indicate that it could induce apoptosis in certain cancer cell lines .
Herbicidal Properties
The compound's structure suggests potential applications in agriculture as a herbicide. Research into similar triazole derivatives has shown efficacy against various weeds:
- Field Studies : Trials have indicated that triazole-based compounds can effectively control weed growth without harming crop yields .
Building Block for Complex Molecules
In organic synthesis, N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a versatile building block for creating more complex molecules:
- Synthetic Routes : The compound can undergo various chemical reactions such as oxidation and substitution to yield derivatives with enhanced biological activities .
Case Study 1: Antifungal Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole compounds similar to this compound. They found that certain modifications increased antifungal potency against Candida species by over 50% compared to the parent compound .
Case Study 2: Anticancer Properties
A research team investigated the anticancer effects of this compound on breast cancer cell lines. Their findings indicated that the compound reduced cell viability significantly and induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing new anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives:
Key Findings:
Substituent Position and Bioactivity :
- Pyridine vs. Pyrazine : Pyridin-2-yl substitution (target compound) correlates with anti-exudative effects, while pyrazin-2-yl derivatives (e.g., ) exhibit insect olfaction modulation .
- Aryl Group Influence : N-(2,4-difluorophenyl) enhances AEA due to electron-withdrawing fluorine atoms, whereas N-(2,4,6-trimethylphenyl) () shifts activity toward antiviral applications .
Anti-Exudative Activity :
- The target compound outperformed 8 of 21 synthesized analogs in AEA, with 15 derivatives showing activity ≥50% inhibition at 10 mg/kg .
- Replacement of furan-2-ylmethyl with 4-methylphenyl () reduces AEA, highlighting the furan group’s role in enhancing anti-inflammatory effects .
Antimicrobial Activity :
- Derivatives with pyridin-4-yl and electron-withdrawing groups (e.g., KA3, KA4) showed MIC values of 12.5 µg/mL against S. aureus and E. coli .
Pharmacokinetic Properties :
- The target compound’s logP (2.7) is lower than analogs with bulky aryl groups (e.g., N-(2,4,6-trimethylphenyl), logP ~3.5), suggesting improved solubility .
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of hydrazine derivatives with carbonyl compounds. A common method involves:
-
Conditions : Reflux in ethanol with catalytic acetic acid (80°C, 6–8 hr).
-
Mechanism :
Introduction of the Furan-2-ylmethyl Group
The furan moiety is introduced via nucleophilic substitution or alkylation:
Key Data :
Sulfanyl Bridge Formation
The sulfanyl (-S-) linker is established through thiol-alkylation:
-
Mechanism :
Purification : Column chromatography (SiO, hexane:ethyl acetate = 7:3).
Acetamide Backbone Assembly
The final acetamide is formed via amide coupling:
-
Reagents : N-(2,4-Difluorophenyl)amine and triethylamine (TEA).
-
Coupling Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Optimization of Reaction Conditions
Catalytic Systems
Solvent Effects
| Step | Optimal Solvent | Yield Improvement |
|---|---|---|
| Alkylation | Anhydrous MeCN | +12% |
| Amide Coupling | DMF | +18% |
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined method combines triazole formation and alkylation in a single vessel:
Enzymatic Approaches
Lipase-catalyzed amidation reduces racemization:
Industrial-Scale Production
Continuous Flow Reactors
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-Factor | 6.2 |
| Solvent Recovery | 95% |
Challenges and Solutions
By-Product Formation
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step protocols, including:
- Alkylation : Reacting α-chloroacetamides with triazole-thione derivatives in the presence of KOH to form the sulfanyl bridge .
- Cyclization : Constructing the triazole core via condensation reactions (e.g., Paal-Knorr) under reflux conditions in ethanol or DMF .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters include maintaining anhydrous conditions, controlled temperatures (70–100°C), and stoichiometric ratios to minimize by-products like unreacted thiols .
Q. How is the structural integrity and purity of the compound confirmed?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., furan methyl protons at δ 3.8–4.2 ppm; pyridine aromatic protons at δ 8.1–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Retention time analysis (C18 column, acetonitrile/water mobile phase) ensures >98% purity .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 485.3) .
Q. What primary biological assays evaluate its activity?
- Anti-exudative activity : Formalin-induced rat paw edema models measure inhibition of plasma leakage (doses: 10–50 mg/kg, oral) .
- Antimicrobial screening : Broth microdilution assays against S. aureus and E. coli (MIC values reported as 8–32 µg/mL) .
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination via fluorometric/colorimetric methods) .
Advanced Research Questions
Q. How do structural modifications influence biological efficacy?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhances anti-exudative activity by 40–60% compared to electron-donating groups (-OCH) .
- Triazole core modifications : Replacing pyridin-2-yl with pyridin-4-yl reduces antimicrobial potency (MIC increases from 8 to >64 µg/mL) due to altered target binding .
Q. What methodologies analyze structure-activity relationships (SAR)?
- Comparative bioassays : Parallel testing of derivatives with systematic substituent variations (e.g., halogenation, alkyl chain length) .
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like COX-2 or bacterial topoisomerases (binding energy ≤ -8.5 kcal/mol correlates with activity) .
Q. How can contradictions in bioactivity data across studies be resolved?
Q. What computational approaches predict interaction mechanisms?
- Molecular dynamics simulations : GROMACS or AMBER simulate ligand-protein stability (e.g., sustained hydrogen bonds with ATP-binding pockets over 50 ns trajectories) .
- Pharmacophore modeling : MOE or Discovery Studio identifies critical interaction sites (e.g., sulfanyl group as a hydrogen bond acceptor) .
Q. What strategies optimize pharmacokinetic properties?
Q. How to validate analytical methods for purity and stability?
- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 48 h), and pH extremes (1–13) to identify degradation products via LC-MS .
- Stability-indicating HPLC : Develop gradient methods resolving parent compound from impurities (e.g., oxidized sulfanyl by-products at R 6.2 min) .
Q. What in vitro models assess metabolism and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
